Fauc 113

Description

Propriétés

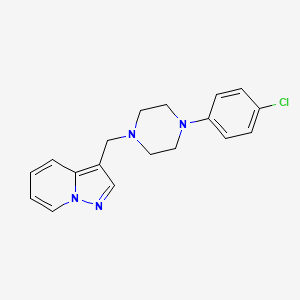

Numéro CAS |

221470-50-4 |

|---|---|

Formule moléculaire |

C18H19ClN4 |

Poids moléculaire |

326.8 g/mol |

Nom IUPAC |

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine |

InChI |

InChI=1S/C18H19ClN4/c19-16-4-6-17(7-5-16)22-11-9-21(10-12-22)14-15-13-20-23-8-2-1-3-18(15)23/h1-8,13H,9-12,14H2 |

Clé InChI |

XVPRVMIFXXOEFR-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1CC2=C3C=CC=CN3N=C2)C4=CC=C(C=C4)Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-(4-(4-chlorophenyl)piperazinylmethyl)pyrazolo(1,5-a)pyridine 3-4ClPhPipPP FAUC 113 FAUC-113 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

FAUC 113 est synthétisé par une série de réactions chimiques impliquant des dérivés de pyrazolo[1,5-a]pyridine. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques tels que le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO), ainsi que des catalyseurs comme les complexes de palladium .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle des procédures de synthèse en laboratoire tout en assurant un rendement élevé et une pureté élevée. Cela est obtenu par l'optimisation des conditions réactionnelles, y compris la température, la pression et l'utilisation de catalyseurs à haute efficacité .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au récepteur de la dopamine D4 et en l'antagonisant. Cette interaction inhibe l'activité du récepteur, modulant ainsi les voies de signalisation de la dopamine dans le cerveau. Les cibles moléculaires de this compound comprennent le récepteur de la dopamine D4, qui est impliqué dans la régulation de l'humeur, de la cognition et du comportement.

Applications De Recherche Scientifique

Antitumor Activity

One of the notable applications of pyrazolo[1,5-a]pyridine derivatives is their anticancer properties . Research indicates that compounds within this class can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines. For instance, functional pyrazolo[1,5-a]pyrimidines have been recognized for their selective protein inhibition and anticancer activity, making them valuable scaffolds for drug development aimed at treating cancer .

Case Study: Anticancer Mechanisms

A study published in the journal Molecules detailed the synthesis and evaluation of several pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity. The findings suggested that these compounds could induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation .

Antiinflammatory Properties

Another significant application of 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine is its anti-inflammatory activity . Pyrazole derivatives have been shown to possess potent anti-inflammatory effects, which can be attributed to their ability to inhibit pro-inflammatory mediators.

Case Study: Anti-inflammatory Evaluation

Research conducted by Abd El-Salam et al. demonstrated that specific pyrazolo derivatives exhibited lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac. The study evaluated the protective effects against carrageenan-induced edema and confirmed the efficacy of these compounds in reducing inflammation without significant toxicity .

Psychopharmacological Effects

The compound also shows promise in the field of psychopharmacology . Pyrazolo derivatives are being investigated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems.

Case Study: Neuropharmacological Studies

In a recent investigation, certain pyrazolo derivatives were tested for their effects on anxiety-like behavior in animal models. The results indicated that these compounds could significantly reduce anxiety levels, suggesting a potential role in treating anxiety disorders .

Synthesis and Structural Diversity

The synthetic versatility of 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine allows for the development of a diverse range of derivatives with tailored biological activities. Researchers are exploring various synthetic pathways to enhance the structural diversity of these compounds.

Table 1: Synthetic Pathways and Their Applications

| Synthetic Method | Resulting Compound | Application Area |

|---|---|---|

| Reaction with β-dicarbonyls | Pyrazolo derivatives | Anticancer agents |

| Functionalization with amines | Modified pyrazoles | Anti-inflammatory drugs |

| Cyclization reactions | Complex heterocycles | Psychopharmacological agents |

Material Science Applications

Beyond biological applications, pyrazolo[1,5-a]pyridine derivatives are gaining attention in material science due to their photophysical properties. These compounds can serve as fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study: Photophysical Properties

Research has highlighted the exceptional photophysical characteristics of pyrazolo derivatives, which can be exploited in developing new materials for electronic applications. Their ability to form stable crystalline structures enhances their utility in solid-state applications .

Mécanisme D'action

FAUC 113 exerts its effects by selectively binding to and antagonizing the dopamine D4 receptor. This interaction inhibits the receptor’s activity, thereby modulating dopamine signaling pathways in the brain. The molecular targets of this compound include the dopamine D4 receptor, which is involved in regulating mood, cognition, and behavior .

Comparaison Avec Des Composés Similaires

FAUC 213 (2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine)

- Structural Difference : The pyrazolo[1,5-a]pyridine core is substituted at the 2-position instead of the 3-position in FAUC 113 .

- Pharmacological Profile :

- Key Finding : The 2-substituted derivative (FAUC 213) exhibits stronger antagonism than this compound, highlighting positional isomerism as a critical factor in potency .

L-745,870 (3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo[2,3-b]pyridine)

Clozapine

- Structural Difference : A tricyclic antipsychotic with a dibenzodiazepine core, unlike the bicyclic pyrazolo[1,5-a]pyridine in this compound .

- Pharmacological Profile :

- Key Finding : Despite structural dissimilarity, this compound mimics clozapine’s D4 binding mode through optimized piperazine positioning .

Structure-Activity Relationship (SAR) Insights

Substituent Effects on the Piperazine Moiety

Core Modifications

- Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine : The latter is associated with kinase inhibition (e.g., CDK inhibitors), underscoring the core’s role in target specificity .

- Methylene Bridge : Critical for spatial orientation. Rigidification (e.g., via cyclization) disrupts receptor binding .

Comparative Pharmacological Data

Table 1: Receptor Affinity (Ki, nM) of Selected Compounds

| Compound | D4 | D2 | D3 | Selectivity (D4 vs. D2/D3) |

|---|---|---|---|---|

| This compound | 17 ± 0.5* | >1000 | >1000 | >58-fold |

| FAUC 213 | 0.7 | >1000 | >1000 | >1428-fold |

| 3-(4-Benzylpiperazin-1-ylmethyl) | 1.6 | 1920 | 1710 | >1000-fold |

| L-745,870 | 3.2 | 360 | 220 | ~100-fold |

| Clozapine | 9 | 130 | 240 | ~14-fold |

*Data from in vitro binding assays .

Conformational and Computational Analysis

- CoMFA Study : this compound’s optimal conformation was determined by aligning it with clozapine, achieving a cross-validated q² of 0.739 .

- Electrostatic Contributions : The 4-chlorophenyl group contributes to favorable steric and electrostatic interactions in the D4 receptor’s hydrophobic pocket .

- Substituent Orientation : Para-substitutions on the aryl ring enhance affinity, while ortho-electronegative groups (e.g., -CN) disrupt binding .

Activité Biologique

3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a dopamine D4 receptor antagonist. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C${15}$H${17}$ClN$_{4}$

- Molecular Weight : Approximately 302.77 g/mol

The structure consists of a pyrazolo[1,5-a]pyridine core with a piperazine moiety substituted by a 4-chlorophenyl group, enhancing its pharmacological properties. The unique scaffold allows for diverse interactions with biological targets, particularly neurotransmitter receptors.

Dopamine D4 Receptor Antagonism

3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine exhibits high affinity and selectivity for the human dopamine D4 receptor. This receptor is implicated in various neurological and psychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD) .

- Interaction Studies : Research indicates that this compound interacts specifically with dopamine D4 receptors without activating them, modulating dopaminergic signaling pathways crucial for managing dopamine dysregulation disorders .

Antitubercular Activity

In addition to its neuropharmacological effects, derivatives of pyrazolo[1,5-a]pyridine have shown promising antitubercular properties. In vitro studies indicate that compounds with similar scaffolds exhibit activity against Mycobacterium tuberculosis H37Rv .

Comparative Analysis with Related Compounds

The following table summarizes structural analogs of 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine and their key features:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-[4-(2-Methoxyphenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | Structure | Similar scaffold with methoxy substitution; potential for varied biological activity. |

| 3-[4-(Phenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | Structure | Lacks chlorine; may exhibit different pharmacological profiles. |

| 3-[4-(Fluorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | Structure | Fluorine substitution may enhance metabolic stability and receptor affinity. |

Case Studies and Research Findings

Research has demonstrated the potential of 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine in various therapeutic contexts:

- Schizophrenia Treatment : A study highlighted its efficacy in modulating symptoms associated with schizophrenia through dopamine receptor antagonism .

- ADHD Management : The compound's ability to selectively inhibit the D4 receptor suggests potential applications in treating ADHD .

- Antitubercular Efficacy : In vitro tests revealed that derivatives of the compound exhibited significant activity against Mycobacterium tuberculosis, indicating a dual therapeutic potential .

Q & A

Q. What are the common synthetic routes and key analytical techniques for confirming the structure of 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine?

Methodological Answer: The synthesis typically involves coupling a pyrazolo[1,5-a]pyridine derivative with a 4-(4-chlorophenyl)piperazine moiety. Key steps include:

- Nucleophilic substitution : Reacting a halogenated pyrazolo[1,5-a]pyridine intermediate with 4-(4-chlorophenyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .

- Characterization :

- NMR : NMR identifies protons on the pyridine (δ 8.1–8.5 ppm), pyrazole (δ 6.5–7.2 ppm), and piperazine (δ 2.5–3.5 ppm) rings. NMR confirms aromatic carbons (δ 110–160 ppm) and aliphatic piperazine carbons (δ 40–60 ppm) .

- IR spectroscopy : Peaks at 1551 cm (C=N stretch) and 1180 cm (C-N stretch) confirm the heterocyclic backbone .

- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]).

Q. How can researchers ensure compound purity and characterize impurities during synthesis?

Methodological Answer:

- Chromatographic methods : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities. For example, a related impurity (e.g., 2-[3-(4-chlorophenyl)piperazin-1-yl]propyl-triazolo[4,3-a]pyridinone) elutes at a retention time distinct from the target compound .

- Regulatory standards : Follow pharmacopeial guidelines (e.g., ICH Q3A) for impurity profiling. Quantify impurities using calibration curves and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict regioselectivity of intermediates?

Methodological Answer:

- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. For example, ICReDD’s workflow combines density functional theory (DFT) with experimental feedback to narrow optimal conditions .

- Regioselectivity prediction : Use Fukui indices to identify nucleophilic/electrophilic sites on intermediates. For instance, calculations on pyrazolo[1,5-a]pyridine derivatives predict higher reactivity at the C3 position, guiding substitution reactions .

Q. What strategies resolve contradictory biological activity data across in vitro models?

Methodological Answer:

- Dose-response standardization : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell viability) using a unified dosing protocol (e.g., 0.1–100 µM range).

- Mechanistic studies : Perform competitive binding assays (e.g., SPR or ITC) to quantify receptor affinity. For example, pyrazolo[1,5-a]pyrimidines show anti-trypanosomal activity via KDR kinase inhibition (IC = 0.8 µM) but may exhibit cytotoxicity in mammalian cells at higher concentrations .

- Data reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., serum protein binding differences between assays) .

Q. How do structural modifications to the pyrazolo[1,5-a]pyridine core affect receptor binding, and how are these interactions validated?

Methodological Answer:

- Substitution effects :

- Validation methods :

- X-ray crystallography : Resolve ligand-receptor co-crystals (e.g., PDB ID 4QPL) to visualize binding poses .

- Molecular docking : Use AutoDock Vina to simulate binding energies (ΔG) and compare with experimental IC values .

Q. What advanced analytical methods address spectral ambiguities in characterizing piperazine-containing heterocycles?

Methodological Answer:

- 2D NMR : Use - HSQC to resolve overlapping piperazine signals (δ 2.5–3.5 ppm). For example, HMBC correlations confirm methylene bridges between pyridine and piperazine .

- Dynamic NMR : Elevate temperature to coalesce split signals caused by restricted piperazine rotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.